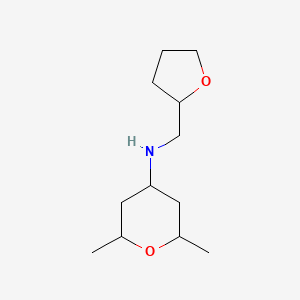
2,6-Dimethyl-N-(oxolan-2-ylmethyl)oxan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-N-(oxolan-2-ylmethyl)oxan-4-amine typically involves the reaction of 2,6-dimethylphenol with oxirane derivatives under controlled conditions. The reaction is catalyzed by specific reagents to ensure the formation of the desired product . The reaction conditions often include maintaining a specific temperature and pH to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for extensive research applications .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-N-(oxolan-2-ylmethyl)oxan-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2,6-Dimethyl-N-(oxolan-2-ylmethyl)oxan-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Employed in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-N-(oxolan-2-ylmethyl)oxan-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes and cellular functions. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine: Similar in structure but with a cyclohexane ring instead of an oxane ring.
2-Methoxyphenyl isocyanate: Used for amine protection/deprotection sequences.
Uniqueness
2,6-Dimethyl-N-(oxolan-2-ylmethyl)oxan-4-amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its oxane ring and dimethyl substitutions make it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H23NO2 |
|---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
2,6-dimethyl-N-(oxolan-2-ylmethyl)oxan-4-amine |
InChI |
InChI=1S/C12H23NO2/c1-9-6-11(7-10(2)15-9)13-8-12-4-3-5-14-12/h9-13H,3-8H2,1-2H3 |
InChI Key |
OMAFHTDEZDUQRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(O1)C)NCC2CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



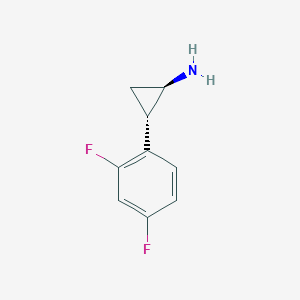
![2-Methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]propan-1-ol](/img/structure/B15263661.png)

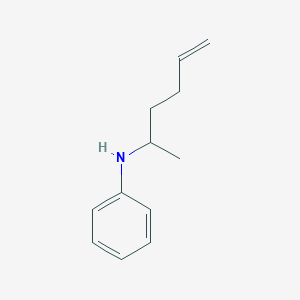
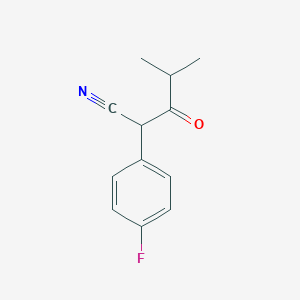

![(Butan-2-yl)[(2,4,5-trimethylphenyl)methyl]amine](/img/structure/B15263719.png)
![3-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}benzonitrile](/img/structure/B15263720.png)
![tert-Butyl 5-[4-(propan-2-yl)piperazin-1-yl]piperidine-3-carboxylate](/img/structure/B15263722.png)
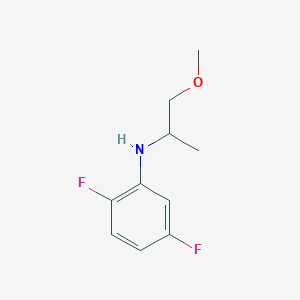
![1-{[1-(2-Fluorophenyl)propyl]amino}propan-2-ol](/img/structure/B15263747.png)

![3-[(6-Methylpyridin-2-yl)methanesulfonyl]propanoic acid](/img/structure/B15263759.png)
